Methyl 1-methylpiperidine-4-carboxylate
Overview
Description
Methyl 1-methylpiperidine-4-carboxylate is an organic compound with the molecular formula C8H15NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-methylpiperidine-4-carboxylate can be synthesized through the reaction of piperidine with methyl formate. The reaction is typically carried out under inert gas protection to prevent unwanted side reactions. The reaction mixture is then subjected to distillation or other purification methods to isolate the pure product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar principles as laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methylpiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 1-methylpiperidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the development of biochemical assays and as a reagent in various biological studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including anti-epileptic and anti-anxiety drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 1-methylpiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to active pharmaceutical ingredients, influencing various biochemical pathways. For instance, it may interact with enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-methyl-4-piperidinecarboxylate
- N-Methyl-4-piperidinecarboxylic Acid Methyl Ester
- 1-Methyl-4-piperidinecarboxylic Acid Methyl Ester
Uniqueness
Methyl 1-methylpiperidine-4-carboxylate is unique due to its specific structural features, such as the presence of both an ester and a tertiary amine group. These features make it a valuable intermediate in the synthesis of various complex molecules, distinguishing it from other similar compounds .
Biological Activity
Methyl 1-methylpiperidine-4-carboxylate is an organic compound recognized for its significant role in medicinal chemistry. This compound, characterized by its piperidine ring structure and a carboxylate functional group, serves as a versatile building block in the synthesis of various pharmaceuticals. Its unique chemical properties allow it to interact effectively with biological targets, making it a subject of interest in drug discovery and development.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 143.19 g/mol
- Appearance : Colorless to yellow liquid
- Solubility : Slightly soluble in water
- Boiling Point : 85°C to 90°C
Biological Activity
The biological activity of this compound is primarily derived from its derivatives, which exhibit various pharmacological effects. Key areas of research include:
- Synthesis of Pharmacological Agents : It has been utilized in the synthesis of aminopyrazine inhibitors and naphthyridine derivatives that target specific protein kinases. These derivatives hold promise for treating diseases such as tuberculosis and certain cancers .
- Interaction Studies : Research has focused on the binding affinity of this compound to various biological targets, including enzymes and receptors. Techniques such as X-ray crystallography and molecular docking studies have been employed to elucidate these interactions .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with several other compounds, which can be compared based on their biological activity and chemical properties. The following table summarizes some related compounds:
Compound Name | CAS Number | Similarity Score |
---|---|---|
1-Methylpiperidine-4-carboxylic acid | 68947-43-3 | 0.97 |
Quinuclidine-4-carboxylic acid hydrochloride | 40117-63-3 | 0.97 |
Piperidine-4-carboxylic acid hydrochloride | 5984-56-5 | 0.91 |
4-Methylpiperidine-4-carboxylic acid hydrochloride | 919354-20-4 | 0.94 |
1-Methylpiperidine-3-carboxylic acid hydrochloride | 19999-64-5 | 0.89 |
These compounds exhibit varying degrees of similarity based on their structural features and functional groups, influencing their reactivity and biological interactions.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in various therapeutic areas:
- Antitubercular Agents : Methyl piperidine derivatives have been synthesized as potential antitubercular agents, demonstrating significant inhibitory activity against Mycobacterium tuberculosis .
- Protein Kinase Inhibitors : The compound has been involved in the development of orally available naphthyridine protein kinase D inhibitors, which show promise in cancer treatment .
- Metabolic Studies : In vivo pharmacokinetic studies have assessed the metabolism and bioavailability of compounds derived from this compound, indicating favorable profiles for further development .
Properties
IUPAC Name |
methyl 1-methylpiperidine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-9-5-3-7(4-6-9)8(10)11-2/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAOKPRJTMFBTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394342 | |
Record name | Methyl 1-methylpiperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1690-75-1 | |
Record name | 4-Piperidinecarboxylic acid, 1-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1690-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1-methylpiperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 1-Methyl-4-piperidinecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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